2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C19H20ClNO4 and a molecular weight of 361.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with chloro, ethyl, and diethoxycarbonylvinyl groups .
Preparation Methods
The synthesis of 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring system.
Substitution Reactions: The chloro and ethyl groups are introduced through substitution reactions.
Vinylation: The vinyl group is added to the quinoline ring.
Chemical Reactions Analysis
2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The diethoxycarbonyl groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-7-ethylquinoline: Lacks the diethoxycarbonylvinyl group, making it less versatile in chemical reactions.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chloro and ethyl groups, affecting its reactivity and applications.
7-Ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chloro group, which can influence its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications.
Properties
CAS No. |
1031928-63-8 |
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Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-7-8-13-10-14(17(20)21-16(13)9-12)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
FUZOSJMPTYRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C=C(C(=O)OCC)C(=O)OCC)Cl |
Origin of Product |
United States |
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